Oleic Acid-d17

Description

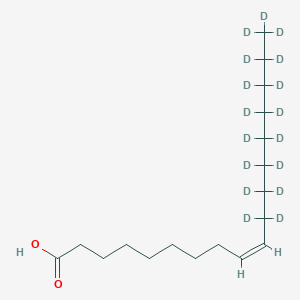

Structure

3D Structure

Properties

IUPAC Name |

(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-DUGYPAGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616430 | |

| Record name | (9Z)-(11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-~2~H_17_)Octadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223487-44-3 | |

| Record name | (9Z)-(11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-~2~H_17_)Octadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating Isotopic Purity and Enrichment of Oleic Acid-d17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Oleic Acid-d17. It is designed to be a valuable resource for researchers, scientists, and drug development professionals utilizing this deuterated fatty acid in their work. This guide covers the synthesis, analysis, and application of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Isotopic Purity and Enrichment of Commercially Available this compound

This compound is a stable isotope-labeled analog of oleic acid, widely used as an internal standard for the quantification of its unlabeled counterpart in various biological matrices by mass spectrometry. The utility of this compound is critically dependent on its isotopic purity and the degree of deuterium enrichment. Several commercial suppliers offer this compound, each with its own specifications for isotopic purity. A summary of this information is provided in the table below to facilitate easy comparison.

| Supplier | Product Name | Isotopic Purity/Enrichment | Notes |

| Cayman Chemical | This compound | ≥99% deuterated forms (d1-d17) | Provided as a solution in methyl acetate. |

| FB Reagents | This compound | 98% Deuterium enrichment | Stored at -20°C under argon. |

| InvivoChem | This compound | ≥98% |

This table is a summary of publicly available data from supplier websites and may not reflect the most current product specifications. It is always recommended to consult the Certificate of Analysis for a specific lot.

Experimental Protocols for Determining Isotopic Purity and Enrichment

Accurate determination of the isotopic purity and enrichment of this compound is crucial for its effective use in quantitative studies. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of fatty acids. The following protocol outlines a general procedure for the determination of isotopic enrichment of this compound.

Objective: To determine the isotopic enrichment of this compound by analyzing the mass distribution of its methyl ester derivative.

Materials:

-

This compound sample

-

Methanol (anhydrous)

-

Acetyl chloride or 2% H2SO4 in methanol

-

Hexane (GC grade)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

GC-MS instrument with a suitable capillary column (e.g., DB-23, SP-2560)

Procedure:

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Accurately weigh approximately 1 mg of this compound into a glass reaction vial.

-

Add 1 mL of 2% methanolic H2SO4.

-

Seal the vial and heat at 60°C for 1 hour.

-

Allow the vial to cool to room temperature.

-

Add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.

-

Add 1 mL of hexane, vortex for 1 minute, and centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.

-

GC Conditions (example):

-

Inlet temperature: 250°C

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

Oven program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.

-

-

MS Conditions (example):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass scan range: m/z 50-400.

-

Acquisition mode: Full scan.

-

-

-

Data Analysis:

-

Identify the peak corresponding to oleic acid methyl ester.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ion (M+) and the isotopologues (M+1, M+2, etc.).

-

Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical natural abundance of isotopes for unlabeled oleic acid methyl ester.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is another widely used technique for lipid analysis and can be employed to assess the isotopic purity of this compound, particularly in complex mixtures.

Objective: To determine the isotopic enrichment of this compound using LC-MS.

Materials:

-

This compound sample

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or ammonium acetate (for mobile phase modification)

-

LC-MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 µg/mL.

-

-

LC-MS Analysis:

-

LC Conditions (example):

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile phase A: Water with 0.1% formic acid.

-

Mobile phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: Start with 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

-

Flow rate: 0.3 mL/min.

-

Column temperature: 40°C.

-

-

MS Conditions (example):

-

Ionization mode: Electrospray Ionization (ESI) in negative mode.

-

Mass scan range: m/z 200-400.

-

Acquisition mode: Full scan.

-

-

-

Data Analysis:

-

Extract the ion chromatogram for the deprotonated molecule [M-H]⁻ of this compound.

-

Obtain the mass spectrum for the corresponding peak.

-

Analyze the isotopic cluster to determine the distribution of deuterated species and calculate the average deuterium enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Deuterium (²H) NMR spectroscopy is a direct and powerful method for determining the sites and extent of deuteration in a molecule.

Objective: To quantitatively assess the deuterium enrichment of this compound using ²H NMR.

Materials:

-

This compound sample

-

Deuterated solvent with a known ²H concentration for internal calibration (e.g., Chloroform-d with a known enrichment) or a non-deuterated solvent if using an external standard.

-

NMR spectrometer equipped with a deuterium probe.

Procedure:

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound in a suitable non-deuterated solvent (e.g., chloroform) in a 5 mm NMR tube. The use of a non-deuterated solvent is unconventional but necessary to avoid overwhelming the signal from the analyte.[1]

-

-

²H NMR Acquisition:

-

Instrument Setup: Tune the NMR probe to the deuterium frequency.

-

Acquisition Parameters (example):

-

Pulse sequence: A simple pulse-acquire sequence.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 5 times the longest T1 relaxation time of the deuterium nuclei to ensure full relaxation and accurate quantification.

-

Number of scans: Sufficient to obtain a good signal-to-noise ratio.

-

Proton decoupling may be applied to simplify the spectrum, though it is often not necessary for ²H NMR.

-

-

-

Data Analysis:

-

Process the FID to obtain the ²H NMR spectrum.

-

Integrate the signals corresponding to the deuterium atoms in this compound.

-

The chemical shifts in the ²H spectrum will be very similar to those in the ¹H spectrum, allowing for the assignment of signals to specific positions in the molecule.

-

The integral of the deuterium signals relative to an internal or external standard of known concentration can be used to determine the absolute amount of deuterium at each site.

-

The isotopic enrichment can be calculated by comparing the observed integral to the theoretical integral for 100% enrichment.

-

Visualization of Workflows and Pathways

Experimental Workflow for Lipidomics using this compound

This compound is commonly used as an internal standard in lipidomics workflows to ensure accurate quantification of endogenous oleic acid. The following diagram illustrates a typical experimental workflow.

Caption: A typical lipidomics workflow using this compound as an internal standard.

Oleic Acid-Induced Protein Kinase C Signaling Pathway

Oleic acid is not only a component of cellular lipids but also a signaling molecule that can activate various intracellular pathways. One such pathway involves the activation of Protein Kinase C (PKC), which can lead to diverse cellular responses, including cell proliferation.[2][3][4]

Caption: Simplified diagram of Oleic Acid-induced Protein Kinase C (PKC) activation.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Oleic acid-induced mitogenic signaling in vascular smooth muscle cells. A role for protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Oleic acid promotes changes in the subcellular distribution of protein kinase C in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Oleic Acid-d17 in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oleic Acid-d17, a deuterated analog of oleic acid, for its application in advanced research. This document details its commercial availability, analytical methodologies for its use as an internal standard, and its application in metabolic studies.

Commercial Availability and Specifications of this compound

This compound is a stable isotope-labeled form of oleic acid, where 17 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantitative analysis, serving as an internal standard to ensure accuracy and precision. Several commercial suppliers offer this compound with high isotopic and chemical purity. Below is a summary of typical product specifications.

| Supplier | Catalog Number Example | Purity | Deuterium Enrichment | Formulation | Available Sizes | Storage |

| Cayman Chemical | CAY9000432 | ≥99% | ≥99% deuterated forms (d1-d17) | Solution in methyl acetate (5 mg/ml) | 500 µg, 1 mg, 5 mg | -20°C |

| MedChemExpress | HY-N1446S6 | ≥98% | Not specified | Solution in Methyl acetate (3.34 mM) | 500 µg | -20°C (2 years) |

| FB Reagents | FBR-D0001 | 99% | 98% | Solid | 5 mg - 1 g | -20°C under argon |

| Benchchem | BCM223487443 | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: This table is for illustrative purposes. Please refer to the specific supplier's certificate of analysis for the most accurate and up-to-date information.

Experimental Protocols for Quantitative Analysis using this compound

This compound is primarily used as an internal standard for the accurate quantification of endogenous oleic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).

GC-MS Based Quantification of Total Fatty Acids

This protocol is adapted from established methods for fatty acid analysis and is suitable for the use of this compound as an internal standard.[1]

A. Sample Preparation and Lipid Extraction:

-

Sample Collection: Collect biological samples (e.g., plasma, cell pellets, tissue homogenates).

-

Internal Standard Spiking: To 100 µL of plasma or a cell pellet suspension, add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in ethanol).

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortex thoroughly for 1 minute.

-

Add 400 µL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying: Evaporate the solvent under a gentle stream of nitrogen.

B. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Saponification:

-

Resuspend the dried lipid extract in 1 mL of 0.5 M NaOH in methanol.

-

Heat at 80°C for 10 minutes to hydrolyze the ester linkages.

-

-

Methylation:

-

Add 2 mL of boron trifluoride (BF3) in methanol (14% w/v).

-

Heat at 80°C for 2 minutes to form the FAMEs.

-

-

Extraction of FAMEs:

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Repeat the hexane extraction and pool the organic layers.

-

-

Drying and Reconstitution: Evaporate the hexane and reconstitute the FAMEs in a known volume of hexane (e.g., 50 µL) for GC-MS analysis.

C. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-23 capillary column (60 m x 0.25 mm x 0.25 µm) or similar.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 min.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 5°C/min to 220°C, hold for 10 min.

-

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor the molecular ion or a characteristic fragment ion for oleic acid methyl ester (e.g., m/z 296.27).

-

Monitor the corresponding ion for this compound methyl ester (e.g., m/z 313.38).

-

D. Quantification:

The concentration of endogenous oleic acid is determined by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled oleic acid and a fixed concentration of the internal standard.

LC-MS/MS Based Quantification of Free Fatty Acids

This protocol is a general guide for the analysis of free fatty acids and can be adapted for using this compound as an internal standard.

A. Sample Preparation and Lipid Extraction:

-

Sample Collection and Internal Standard Spiking: Similar to the GC-MS protocol, spike the biological sample with a known amount of this compound.

-

Protein Precipitation and Liquid-Liquid Extraction:

-

To 100 µL of plasma, add 300 µL of acetonitrile containing the this compound internal standard.

-

Vortex to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction with a suitable organic solvent like hexane or methyl-tert-butyl ether (MTBE) to further purify the fatty acids.

-

-

Drying and Reconstitution: Evaporate the organic solvent and reconstitute the extract in a suitable mobile phase for LC-MS analysis.

B. LC-MS/MS Analysis:

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate oleic acid from other fatty acids.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470).

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Oleic Acid: Precursor ion [M-H]⁻ at m/z 281.2, with a characteristic product ion.

-

This compound: Precursor ion [M-H]⁻ at m/z 298.3, with a corresponding product ion.

-

C. Quantification:

Similar to the GC-MS method, quantification is achieved by using the peak area ratio of the endogenous oleic acid to the this compound internal standard and a calibration curve.

Application of this compound in Metabolic Tracing Studies

Stable isotope-labeled fatty acids like this compound can be used to trace the metabolic fate of oleic acid in vivo and in vitro. By introducing this compound into a biological system, researchers can follow its incorporation into various lipid species and its breakdown through metabolic pathways.

Investigating Fatty Acid Uptake and Esterification

Experimental Workflow:

Caption: Workflow for tracing the metabolic fate of this compound.

By analyzing the incorporation of the deuterium label into triglycerides, phospholipids, and cholesterol esters over time, the rates of fatty acid uptake and esterification can be determined.

Oleic Acid in Cellular Signaling

Oleic acid is not just a metabolic substrate but also a signaling molecule that can influence various cellular pathways. For instance, oleic acid has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell growth and proliferation.[2]

Signaling Pathway Diagram:

Caption: Oleic acid activates the PI3K/Akt signaling pathway.

By using this compound, researchers can simultaneously quantify the metabolic flux of oleic acid while investigating its effects on such signaling pathways, providing a powerful tool to link metabolism and cellular signaling.

References

An In-depth Technical Guide to Oleic Acid-d17: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Oleic Acid-d17, a deuterated form of oleic acid. It is intended to serve as a key resource for laboratory personnel, covering safety protocols, handling and storage procedures, physical and chemical properties, and its primary application as an internal standard in quantitative analyses. Furthermore, this guide delves into the biological roles of its non-deuterated counterpart, oleic acid, offering insights into relevant signaling pathways.

Safety Data Sheet and Handling

Proper handling and storage of this compound are paramount to ensure laboratory safety and maintain the integrity of the compound. The following information is a summary of key safety data.

Hazard Identification

This compound is typically supplied as a solution in a carrier solvent, such as methyl acetate or ethanol. The primary hazards are associated with the solvent.[1]

-

Classification: The product is often classified as a flammable liquid.[1] It may also cause serious eye irritation and drowsiness or dizziness.[1]

-

GHS Label Elements:

First-Aid Measures

-

General Advice: Immediately remove any clothing soiled by the product.[2]

-

Inhalation: Supply fresh air. Consult a doctor in case of complaints.[1]

-

Skin Contact: Immediately rinse with water.[1]

-

Eye Contact: Rinse opened eye for several minutes under running water.[2] If irritation persists, seek medical attention.

-

Ingestion: If symptoms persist, consult a doctor.[1]

Handling and Storage

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical/ventilating/lighting equipment.[1] Ground and bond container and receiving equipment.[1] Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Wash hands thoroughly after handling.[1] Wear protective gloves, eye protection, and face protection.[1]

-

Storage: Store at -20°C.[3] Keep the container tightly closed in a dry and well-ventilated place.[4] Oleic acid may be subject to peroxide formation when stored for long periods with an imperfectly sealed container.[5] It is recommended to use it within one year of receipt.[5]

Accidental Release Measures

Ventilate the area of the spill.[4] Contain the spill with sand or other absorbent material and place it in a sealed container for disposal.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 223487-44-3 | [3] |

| Molecular Formula | C₁₈H₁₇D₁₇O₂ | [3] |

| Molecular Weight | 299.6 g/mol | [3] |

| Purity | ≥98% deuterated forms | [6] |

| Synonyms | C18:1(9Z)-d17, FA 18:1-d17, cis-9-Octadecenoic Acid-d17 | [3] |

| Formulation | Often a solution in methyl acetate or ethanol | [3] |

| Solubility | DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): < 100µg/ml | [7] |

| Storage Temperature | -20°C | [3] |

| Stability | ≥ 2 years at -20°C | [3] |

Experimental Protocols: Quantification of Oleic Acid using this compound as an Internal Standard

This compound is primarily used as an internal standard for the accurate quantification of oleic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] The following is a generalized protocol synthesized from established methods.

Principle

An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to the sample before processing. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. Since this compound is chemically identical to oleic acid but has a different mass due to the deuterium atoms, it can be distinguished by a mass spectrometer.

Materials

-

This compound solution (internal standard)

-

Unlabeled Oleic Acid (for standard curve)

-

Biological sample (e.g., plasma, cell lysate)

-

Extraction solvent (e.g., iso-octane, chloroform:methanol)

-

Derivatization agent (for GC-MS, e.g., pentafluorobenzyl bromide)

-

Mobile phase (for LC-MS)

-

GC-MS or LC-MS/MS system

Generalized Methodology for Quantification

-

Sample Collection and Spiking: To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard solution.

-

Lipid Extraction: Perform a lipid extraction to isolate the fatty acids from the sample matrix. A common method is the Folch extraction using a chloroform:methanol mixture.

-

Saponification (for total fatty acids): To measure both free and esterified oleic acid, the sample is saponified (hydrolyzed with a base) to release the fatty acids from complex lipids.

-

Derivatization (primarily for GC-MS): To improve volatility and chromatographic properties for GC-MS analysis, the fatty acids are often converted to their methyl esters (FAMEs) or other derivatives like pentafluorobenzyl (PFB) esters.

-

Instrumental Analysis:

-

GC-MS: The derivatized sample is injected into the gas chromatograph, where the fatty acid derivatives are separated based on their boiling points and polarity. The mass spectrometer then detects and quantifies the specific ions corresponding to the oleic acid derivative and the this compound derivative.

-

LC-MS/MS: The extracted sample is injected into the liquid chromatograph for separation. The eluent is then introduced into the mass spectrometer. Specific precursor-to-product ion transitions are monitored for both oleic acid and this compound for high selectivity and sensitivity.

-

-

Data Analysis:

-

A standard curve is generated by analyzing known concentrations of unlabeled oleic acid spiked with the same amount of this compound as the samples.

-

The ratio of the peak area of the analyte (oleic acid) to the peak area of the internal standard (this compound) is calculated for both the standards and the samples.

-

The concentration of oleic acid in the samples is determined by interpolating their peak area ratios onto the standard curve.

-

Biological Significance and Signaling Pathways of Oleic Acid

While this compound's primary role is as an analytical standard, the biological activities of its non-deuterated form are of significant interest in drug development and research. Oleic acid is a monounsaturated fatty acid that is a major component of membrane phospholipids and has been found in human plasma, cell membranes, and adipose tissue.[3][8] It is involved in various physiological and pathophysiological processes, including platelet aggregation, neutrophil activation, and lung injury.

Inhibition of Platelet Aggregation

Oleic acid has been shown to inhibit collagen-stimulated platelet aggregation.[3] The proposed signaling pathway involves the inhibition of key signaling molecules.

Oleic acid inhibits platelet activation by interfering with at least two major signaling pathways:

-

Syk-PLCγ2 Pathway: By inhibiting the phosphorylation of spleen tyrosine kinase (Syk) and phospholipase C gamma 2 (PLCγ2), oleic acid reduces downstream calcium mobilization, a critical step in platelet activation.

-

CaMKKβ/AMPKα/VASP Pathway: Oleic acid also inhibits the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), leading to reduced activation of AMP-activated protein kinase α (AMPKα) and vasodilator-stimulated phosphoprotein (VASP), which are involved in regulating platelet function.

Neutrophil Activation

The role of oleic acid in neutrophil activation is complex, with studies showing both pro- and anti-inflammatory effects depending on the context. One key mechanism of activation involves the generation of reactive oxygen species (ROS).

Oleic acid can induce an increase in cytosolic calcium concentration in neutrophils. This rise in intracellular calcium can, in turn, activate protein kinase C (PKC). Activated PKC then contributes to the production of reactive oxygen species (ROS), a key element of the neutrophil's inflammatory response and antimicrobial activity.

Oleic Acid-Induced Lung Injury

In vivo, oleic acid has been used to induce lung injury in animal models, mimicking some aspects of acute respiratory distress syndrome (ARDS).[8] This process involves the activation of inflammatory signaling pathways.

Intratracheal administration of oleic acid can lead to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1] This activation is a key step in triggering a downstream inflammatory cascade, characterized by the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as the accumulation of neutrophils in the lung tissue.[8] This inflammatory response, coupled with induced apoptotic and necrotic cell death, contributes to the development of acute lung injury.[8]

References

- 1. Oleic acid induces lung injury in mice through activation of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of neutrophil activation by oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of human neutrophils by oleic acid involves the production of reactive oxygen species and a rise in cytosolic calcium concentration: a comparison with N-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oleic Acid Induces Lung Injury in Mice through Activation of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of Oleic Acid-d17

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the stability of Oleic Acid-d17, a deuterated internal standard vital for the accurate quantification of oleic acid in various biological matrices. Proper handling and storage are paramount to ensure its chemical integrity and isotopic purity, thereby guaranteeing reliable and reproducible experimental outcomes.

Core Stability Profile and Degradation Pathways

This compound, as a monounsaturated fatty acid, is susceptible to degradation primarily through two pathways: oxidation and hydrolysis. The presence of a double bond in the acyl chain is the principal site of chemical instability.

-

Oxidative Degradation: The most significant degradation pathway for unsaturated fatty acids is autoxidation, a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal ions. This process can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which compromise the purity of the standard. Product datasheets for oleic acid consistently highlight its sensitivity to air and light.[1] Studies on non-deuterated oleic acid confirm its low thermal stability and susceptibility to autoxidation even at high temperatures.[2] Suppliers of deuterated fatty acid mixtures often package them in amber ampules with an argon headspace to mitigate this oxidative degradation.[3]

-

Hydrolysis: As a carboxylic acid, this compound can undergo hydrolysis, although this is a lesser concern under anhydrous conditions. For unsaturated lipids supplied as powders, their hygroscopic nature can lead to moisture absorption, which may result in hydrolysis.[4]

The deuteration at 17 positions on the carbon chain does not inherently prevent these degradation pathways, but it is crucial for its function as a stable isotope-labeled internal standard in mass spectrometry.[5][6]

Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is essential to maximize the shelf-life and preserve the integrity of this compound. The consensus from manufacturers and lipid handling guidelines points to the following conditions.

The following table summarizes the optimal conditions for storing this compound.

| Parameter | Recommendation | Rationale & References |

| Storage Temperature | -20°C | To minimize the rate of chemical degradation and autoxidation. This is the most commonly recommended temperature by suppliers.[3][4][5] |

| Form | In a suitable organic solvent (e.g., ethanol) | Unsaturated fatty acids are not stable as powders due to their hygroscopic and oxidative nature. Dissolving in an organic solvent provides a more stable environment.[4] |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To displace oxygen and prevent oxidative degradation.[3][4] |

| Container | Glass vial with a Teflon-lined cap | To prevent leaching of impurities from plastic containers and ensure an inert storage environment. Organic solutions should never be stored in plastic.[4] |

| Light Conditions | Protected from light (e.g., amber vial) | To prevent photooxidation, as oleic acid is known to be light-sensitive.[1] |

| Stated Stability | ≥ 2-3 years (under recommended conditions) | Manufacturer-provided stability data when stored properly at -20°C.[3][5] |

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture into the sample.[4]

-

Inert Atmosphere: If the product is not in a single-use ampule, flush the headspace of the vial with an inert gas like argon or nitrogen before re-sealing.

-

Transfer: Use only glass, stainless steel, or Teflon-lined equipment for transferring the solution. Avoid plastic pipette tips with organic solvents to prevent contamination.[4]

-

Aliquotting: For long-term use, it is advisable to prepare smaller aliquots to minimize the number of freeze-thaw cycles and reduce the risk of contamination and degradation of the main stock.[3]

Experimental Protocol: Stability Assessment of this compound

This section outlines a generalized protocol for conducting a stability study on this compound, based on principles from ICH guidelines and established analytical methods for fatty acids.[7][8]

To evaluate the stability of an this compound solution under long-term and accelerated storage conditions and establish a re-test period.

-

This compound standard

-

High-purity solvent (e.g., ethanol or isopropanol)

-

GC-MS or LC-MS/MS system

-

Appropriate chromatography column (e.g., DB-FFAP for GC)[7]

-

Type 1 glass vials with Teflon-lined caps

-

Inert gas source (Argon or Nitrogen)

-

Temperature and humidity-controlled storage chambers

-

Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent. Aliquot the solution into multiple vials for testing at different time points and conditions.

-

Storage Conditions:

-

Long-Term: -20°C ± 2°C (Recommended condition)

-

Accelerated: 4°C ± 2°C

-

Stress Condition (for degradation pathway analysis): 25°C ± 2°C with exposure to light.

-

-

Testing Frequency:

-

Time Zero (T0): Analyze the initial solution immediately after preparation to establish a baseline.

-

Long-Term: Test at 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 1, 3, and 6 months.[8]

-

-

Analytical Method (Example: GC-MS):

-

Derivatization: Convert the fatty acid to its fatty acid methyl ester (FAME) for improved volatility and chromatographic performance.

-

Injection: Inject a defined volume of the derivatized sample.

-

Chromatography: Use a temperature gradient program to achieve optimal separation of this compound from any potential degradation products.

-

Detection: Use mass spectrometry in full scan mode to identify degradation products and selected ion monitoring (SIM) mode for accurate quantification of the parent compound.

-

-

Data Evaluation:

-

Purity: Calculate the purity of this compound at each time point relative to the T0 value. A significant change is often defined as a 5% decrease in assay from its initial value.[8]

-

Degradation Products: Monitor for the appearance and growth of new peaks in the chromatogram. Identify these peaks using their mass spectra.

-

Appearance: Visually inspect the solution for any changes in color or clarity.

-

Visualizations: Degradation and Workflow Diagrams

The following diagrams illustrate the primary degradation pathway for this compound and a typical workflow for its stability assessment.

Caption: Autoxidation pathway of this compound.

Caption: Experimental workflow for stability testing.

References

A Technical Guide to the Natural Abundance of Oleic Acid Isotopes for Researchers and Drug Development Professionals

Introduction

Oleic acid (C₁₈H₃₄O₂), a monounsaturated omega-9 fatty acid, is a fundamental component of lipids in both plant and animal kingdoms. As the most abundant fatty acid in human adipose tissue, its metabolic pathways and signaling roles are of paramount interest in biomedical research and drug development. Understanding the natural isotopic abundance of its constituent elements—carbon, hydrogen, and oxygen—is crucial for a variety of applications, including metabolic tracing, authentication of natural products, and understanding enzymatic reaction mechanisms. This technical guide provides an in-depth overview of the natural isotopic abundance of oleic acid, detailed experimental protocols for its determination, and a summary of its key signaling pathways.

Natural Isotopic Abundance of Oleic Acid

The natural abundance of stable isotopes in oleic acid can be a powerful tool for tracing its metabolic fate and origin. While the precise isotopic composition can vary depending on the biosynthetic origin and subsequent metabolic processing, the general natural abundances of the key stable isotopes of carbon, hydrogen, and oxygen provide a baseline for such studies.

| Isotope | Natural Abundance (%) | Notes |

| Carbon | ||

| ¹²C | ~98.93 | The most abundant carbon isotope. |

| ¹³C | ~1.07[1] | The δ¹³C value of oleic acid in natural products like olive oil can vary, with reported values for the fatty acids in virgin olive oil ranging from -26.5‰ to -35.5‰[2]. This variation is influenced by factors such as the plant's photosynthetic pathway (C3 plants in the case of olives), climate, and growth conditions. |

| Hydrogen | ||

| ¹H (Protium) | ~99.98 | The most abundant hydrogen isotope. |

| ²H (Deuterium, D) | ~0.0156[3] | The distribution of deuterium within the oleic acid molecule is not uniform. Site-specific natural isotopic fractionation occurs due to kinetic isotope effects during biosynthesis. For instance, studies on fatty acids from peanut oil have shown that deuterium fractionation occurs during the desaturation of oleate to linoleate[4][5]. |

| Oxygen | ||

| ¹⁶O | ~99.76 | The most abundant oxygen isotope. |

| ¹⁷O | ~0.04 | |

| ¹⁸O | ~0.20[6] | The natural abundance of oxygen isotopes can be used in paleoclimatology and to trace the origin of water molecules incorporated during biochemical reactions[3][6]. |

Experimental Protocols for Isotopic Analysis

The determination of the isotopic abundance of oleic acid is primarily achieved through Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). This technique combines the separation power of gas chromatography with the high precision of isotope ratio mass spectrometry.

Protocol: Determination of Carbon Isotope Ratios (δ¹³C) in Oleic Acid using GC-IRMS

This protocol outlines the general steps for the analysis of the carbon isotope composition of oleic acid.

1. Lipid Extraction:

-

Objective: To isolate the total lipid fraction from the sample matrix (e.g., tissue, cells, oil).

-

Procedure:

-

Homogenize the sample in a chloroform:methanol solvent mixture (e.g., 2:1, v/v).

-

Add water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

-

Objective: To hydrolyze the ester linkages in complex lipids to release free fatty acids and then convert them to their volatile methyl ester derivatives for GC analysis.

-

Procedure:

-

Resuspend the lipid extract in a known volume of methanolic sodium hydroxide or potassium hydroxide.

-

Heat the mixture to achieve saponification.

-

Acidify the solution to protonate the fatty acids.

-

Extract the free fatty acids into an organic solvent like hexane.

-

Add a methylating agent such as boron trifluoride (BF₃) in methanol and heat to form FAMEs[7].

-

Wash the FAMEs with water and dry the organic phase over anhydrous sodium sulfate.

-

3. Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Analysis:

-

Objective: To separate the individual FAMEs and measure their ¹³C/¹²C ratios.

-

Instrumentation: A gas chromatograph coupled to a combustion interface, which is then connected to an isotope ratio mass spectrometer.

-

Procedure:

-

Injection: Inject an aliquot of the FAMEs solution into the GC.

-

Separation: Use a suitable capillary column (e.g., a polar column like a DB-FastFAME or Carbowax) to separate the different FAMEs based on their volatility and polarity. A typical oven temperature program might start at a lower temperature and ramp up to a higher temperature to ensure good separation[7][8].

-

Combustion: As each FAME elutes from the GC column, it passes through a combustion furnace (typically at >900°C) where it is quantitatively converted to CO₂ and H₂O.

-

Water Removal: The water is removed from the gas stream using a water trap.

-

Introduction to IRMS: The purified CO₂ gas is introduced into the ion source of the IRMS.

-

Isotope Ratio Measurement: The IRMS simultaneously measures the ion beams corresponding to the masses of ¹²CO₂ (mass 44), ¹³CO₂ (mass 45), and sometimes ¹²C¹⁷O¹⁶O (mass 45) and ¹²C¹⁶O¹⁸O (mass 46) to determine the ¹³C/¹²C ratio.

-

Data Analysis: The δ¹³C values are calculated relative to a known standard (e.g., Vienna Pee Dee Belemnite, VPDB).

-

Signaling Pathways of Oleic Acid

Oleic acid is not merely a structural component of lipids but also an active signaling molecule that modulates various cellular processes. Below are diagrams of key signaling pathways influenced by oleic acid.

Caption: Oleic acid's role in the PI3K signaling pathway, enhancing insulin sensitivity[9].

Caption: Oleic acid attenuates inflammation by inhibiting the JNK and p38 MAPK pathways[10].

Caption: Oleic acid-mediated mitogenic signaling through the PKC-ROS-ERK pathway[11].

Conclusion

The study of the natural isotopic abundance of oleic acid provides a powerful lens through which to view its metabolism and biological roles. The methodologies outlined in this guide, particularly GC-IRMS, are central to obtaining high-precision isotopic data. Furthermore, the elucidation of oleic acid's involvement in critical signaling pathways, such as those regulating insulin sensitivity and inflammation, underscores its importance as a bioactive molecule and a target for therapeutic intervention. This guide serves as a foundational resource for researchers and professionals in drug development seeking to leverage isotopic analysis and understand the multifaceted functions of oleic acid.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium - Wikipedia [en.wikipedia.org]

- 4. Natural deuterium distribution in fatty acids isolated from peanut seed oil: a site-specific study by quantitative 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxygen-18 - Wikipedia [en.wikipedia.org]

- 7. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntnuopen.ntnu.no [ntnuopen.ntnu.no]

- 9. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reactive oxygen species are critical in the oleic acid-mediated mitogenic signaling pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Labeling in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling techniques in the field of lipidomics. It covers the core principles, experimental methodologies, data analysis, and applications of this powerful technology for understanding the dynamic nature of the lipidome.

Introduction to Stable Isotope Labeling in Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, has traditionally provided a static snapshot of the lipidome at a given point in time. However, to truly understand the intricate roles of lipids in cellular processes, health, and disease, it is crucial to investigate their dynamics – the rates of synthesis, transport, remodeling, and degradation. Stable isotope labeling has emerged as an indispensable tool for these dynamic studies, allowing researchers to trace the metabolic fate of lipids and quantify their turnover.[1][2][3]

Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of experimental systems, including human studies.[4] The fundamental principle involves introducing molecules enriched with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system. These labeled precursors are then incorporated into newly synthesized lipids through metabolic pathways. By using mass spectrometry to distinguish between the naturally abundant (light) and the labeled (heavy) lipid species, researchers can track the flow of the isotope through the lipidome and gain insights into metabolic fluxes.[5][6]

Commonly Used Stable Isotopes in Lipidomics:

| Isotope | Natural Abundance (%) | Advantages | Disadvantages |

| ¹³C | ~1.1 | Universal label for all organic molecules. Stable C-C bonds. | Higher cost compared to ²H. |

| ²H (D) | ~0.015 | Cost-effective. Can be administered as heavy water (D₂O). | Potential for kinetic isotope effects. Can be lost in desaturation reactions.[4] |

| ¹⁵N | ~0.37 | Specific for nitrogen-containing lipids (e.g., sphingolipids, phosphatidylethanolamine). | Limited to specific lipid classes. |

Labeling Strategies in Lipidomics

There are two primary strategies for introducing stable isotopes into lipids: metabolic labeling and chemical labeling.

Metabolic Labeling

In metabolic labeling, isotopically enriched precursors are supplied to cells, tissues, or whole organisms and are incorporated into lipids through endogenous metabolic pathways. This approach provides a direct measure of lipid biosynthesis and turnover.

Common Metabolic Labeling Precursors:

-

¹³C-Glucose: A versatile precursor that labels the glycerol backbone and the acetyl-CoA pool for de novo fatty acid synthesis.[7][8]

-

²H₂O (Heavy Water): A simple and cost-effective way to label the acetyl-CoA pool for de novo lipogenesis.[9][10][11]

-

Labeled Fatty Acids (e.g., ¹³C-Palmitate): Used to trace the elongation, desaturation, and incorporation of specific fatty acids into complex lipids.[12]

-

Labeled Amino Acids (e.g., ¹³C,¹⁵N-Serine): Essential for studying the de novo synthesis of sphingolipids.

The general workflow for a metabolic labeling experiment in lipidomics involves several key steps, from precursor selection to data analysis.

Chemical Labeling

Chemical labeling involves the derivatization of lipids with an isotopically labeled tag after extraction from the biological matrix. This approach is particularly useful for improving the ionization efficiency and chromatographic separation of certain lipid classes, as well as for accurate quantification.[13]

Common Chemical Labeling Reagents:

-

Isobaric Tags (e.g., TMT): These tags have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for multiplexed relative quantification of lipids from different samples.[14]

-

Isotope-Coded Derivatization Reagents: Reagents with "light" and "heavy" isotopic versions are used to label lipids from different samples. The mass difference between the labeled lipids allows for their relative quantification in a single MS analysis.

Detailed Experimental Protocols

Protocol for ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling lipids in cultured mammalian cells using ¹³C-glucose to trace de novo fatty acid and glycerolipid synthesis.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Glucose-free DMEM

-

Dialyzed fetal bovine serum (dFBS)

-

¹³C₆-Glucose

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Methanol, Chloroform, Water (LC-MS grade)

-

6-well cell culture plates

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.

-

Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS and the desired concentration of ¹³C₆-glucose (typically 10-25 mM).

-

Initiation of Labeling:

-

Aspirate the complete medium from the wells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed ¹³C-glucose labeling medium to each well.

-

-

Incubation: Incubate the cells for the desired labeling period. The optimal time will depend on the turnover rate of the lipids of interest and can range from a few hours to several days.[15]

-

Metabolism Quenching and Cell Harvesting:

-

Place the culture plates on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

-

Scrape the cells and collect the cell suspension into pre-chilled centrifuge tubes.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell suspension in 80% methanol, add chloroform and water to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water).

-

Vortex thoroughly and incubate on ice for 15 minutes.

-

Add additional chloroform and water to bring the ratio to 2:2:1.8 and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new tube.

-

-

Sample Preparation for MS:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

-

Protocol for In Vivo Lipid Labeling in Mice using Heavy Water (²H₂O)

This protocol describes a method for labeling lipids in mice to study de novo lipogenesis in various tissues.

Materials:

-

Mice (e.g., C57BL/6J)

-

Deuterium oxide (²H₂O, 99.8%)

-

Sterile 0.9% saline

-

Animal handling and injection equipment

-

Tissue homogenization equipment

-

Lipid extraction solvents (as above)

Procedure:

-

Acclimation: Acclimate mice to the experimental conditions for at least one week.

-

²H₂O Administration:

-

Prepare a bolus dose of ²H₂O in sterile saline (e.g., to achieve 4-5% body water enrichment).

-

Administer the ²H₂O solution via intraperitoneal (IP) injection.

-

Provide ad libitum access to drinking water enriched with a lower percentage of ²H₂O (e.g., 8%) to maintain body water enrichment.[9]

-

-

Labeling Period: The labeling period can range from days to weeks depending on the research question and the turnover rate of the lipids under investigation.

-

Tissue Collection:

-

At the end of the labeling period, euthanize the mice according to approved protocols.

-

Rapidly dissect the tissues of interest (e.g., liver, adipose tissue) and flash-freeze them in liquid nitrogen to halt metabolic activity.

-

-

Tissue Homogenization and Lipid Extraction:

-

Homogenize the frozen tissues in a suitable buffer.

-

Perform lipid extraction from the tissue homogenate using the Bligh-Dyer method as described in the cell culture protocol.

-

-

Sample Preparation for MS: Prepare the lipid extracts for LC-MS analysis as described previously.

Data Presentation and Analysis

Mass spectrometry analysis of samples from stable isotope labeling experiments generates complex datasets. The key information to be extracted is the isotopic enrichment, which reflects the proportion of newly synthesized lipids.

Quantitative Data Summary

The following tables illustrate how quantitative data from stable isotope labeling experiments can be presented.

Table 1: Fractional Synthesis Rate of Phospholipid Species in Cultured Hepatocytes

| Lipid Species | Control (% New/hour) | Fatty Acid Treated (% New/hour) | Fold Change |

| PC(34:1) | 1.5 ± 0.2 | 2.8 ± 0.3 | 1.87 |

| PC(36:2) | 1.2 ± 0.1 | 2.5 ± 0.2 | 2.08 |

| PE(38:4) | 2.1 ± 0.3 | 3.9 ± 0.4 | 1.86 |

| PS(36:1) | 0.8 ± 0.1 | 1.3 ± 0.2 | 1.63 |

Data are presented as mean ± standard deviation. "New" refers to the percentage of the lipid pool that is newly synthesized per hour, as determined by ¹³C-glucose labeling.

Table 2: In Vivo Turnover Rates of Triacylglycerols in Mouse Adipose Tissue

| Genotype | Half-life (days) | Fractional Turnover Rate (%/day) |

| Wild-Type | 15.2 ± 2.1 | 4.56 ± 0.6 |

| Knockout | 8.7 ± 1.5 | 7.97 ± 1.2 |

Turnover rates were determined by monitoring the decay of ²H-labeled triacylglycerols after a period of heavy water administration.[16]

Visualization of Signaling Pathways and Workflows

Graphviz (DOT language) is a powerful tool for visualizing the complex relationships in metabolic pathways and experimental workflows.

Ceramide Biosynthesis and Signaling Pathway

Ceramides are central signaling lipids involved in processes such as apoptosis and inflammation. Stable isotope labeling with precursors like ¹³C-serine can be used to trace their de novo synthesis.[17][18][19]

Glycerophospholipid Biosynthesis Pathway

Glycerophospholipids are the major components of cellular membranes. Their synthesis can be traced using labeled precursors such as ¹³C-glycerol or labeled head groups.[1][20][21][22]

Conclusion

Stable isotope labeling, coupled with modern mass spectrometry, provides an unparalleled window into the dynamic world of lipid metabolism. By enabling the quantification of lipid synthesis, turnover, and flux through various metabolic pathways, these techniques are crucial for advancing our understanding of the roles of lipids in health and disease. The methodologies outlined in this guide offer a starting point for researchers looking to incorporate stable isotope labeling into their lipidomics workflows, paving the way for new discoveries in basic research and drug development.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Labeled LC-MS Workflow - Polly Documentation [docs.polly.elucidata.io]

- 7. biorxiv.org [biorxiv.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. GIST Scholar: Metabolic Heavy Water Labeling for Lipidomics [scholar.gist.ac.kr]

- 11. Measurement of protein synthesis using heavy water labeling and peptide mass spectrometry: Discrimination between major histocompatibility complex allotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 13. UWPR [proteomicsresource.washington.edu]

- 14. Development of Tandem Mass Tag Labeling Method for Lipid Molecules Containing Carboxy and Phosphate Groups, and Their Stability in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 16. mdpi.com [mdpi.com]

- 17. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Glycerophospholipid biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and biomedical sectors, mass spectrometry (MS) stands out for its sensitivity and specificity. However, the accuracy and precision of MS-based quantification are profoundly influenced by experimental variability. This technical guide delves into the core principles and applications of deuterated standards, a cornerstone of modern quantitative mass spectrometry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their role in achieving robust and reliable data.

The Foundation of Quantitative Mass Spectrometry: The Need for Internal Standards

Quantitative mass spectrometry aims to determine the exact concentration of a target analyte within a complex matrix, such as plasma, urine, or tissue homogenates. The journey from sample collection to final data output, however, is fraught with potential sources of error that can compromise the integrity of the results. These include:

-

Sample Preparation Variability: Analyte loss can occur during various steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Instrumental Drift: The performance of the mass spectrometer can fluctuate over time, affecting signal intensity.

-

Matrix Effects: Co-eluting endogenous components of the sample matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[1]

To counteract these variabilities, an internal standard (IS) is introduced into the analytical workflow. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest and is added in a known, constant amount to every sample, calibrator, and quality control sample. By calculating the ratio of the analyte's signal to the internal standard's signal, variations introduced during sample preparation and analysis can be normalized, leading to significantly improved accuracy and precision.[1]

Deuterated Standards: The Gold Standard for Internal Standardization

While various compounds can serve as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely regarded as the "gold standard" in quantitative mass spectrometry.[2][3] Deuterated standards are synthetic versions of the analyte in which one or more hydrogen atoms have been replaced with their stable isotope, deuterium (²H). This subtle change in mass confers several critical advantages:

-

Near-Identical Physicochemical Properties: Deuterated standards exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention times to their non-labeled counterparts. This ensures that the internal standard and the analyte are subjected to the same experimental variations.[4]

-

Co-elution with the Analyte: The close similarity in chemical structure results in the co-elution of the deuterated standard and the analyte during liquid chromatography (LC). This is crucial for compensating for matrix effects, as both compounds experience the same ionization suppression or enhancement at the same point in time.[1]

-

Mass-Based Differentiation: Despite their similar behavior, the mass difference between the analyte and the deuterated standard allows them to be distinguished by the mass spectrometer.

The use of deuterated standards has been shown to significantly improve assay performance, leading to more reliable and reproducible results in bioanalytical methods.[2][3]

Data Presentation: Quantitative Comparison of Internal Standard Performance

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative assays. The following tables summarize data from studies that have compared different internal standardization strategies.

Table 1: Comparison of Intra- and Inter-Assay Precision and Accuracy for Immunosuppressant Quantification using Deuterated Internal Standards

| Analyte | Concentration (ng/mL) | Intra-Assay Precision (CV%) | Intra-Assay Accuracy (%) | Inter-Assay Precision (CV%) | Inter-Assay Accuracy (%) |

| Cyclosporine A | 25 | 4.9 | 104 | 5.8 | 102 |

| 250 | 2.7 | 101 | 3.9 | 100 | |

| 1000 | 2.1 | 100 | 3.5 | 99 | |

| Tacrolimus | 2.5 | 6.2 | 105 | 7.1 | 103 |

| 10 | 3.8 | 102 | 4.9 | 101 | |

| 25 | 3.1 | 101 | 4.2 | 100 | |

| Sirolimus | 2.5 | 7.1 | 106 | 8.3 | 104 |

| 10 | 4.5 | 103 | 5.7 | 102 | |

| 25 | 3.9 | 102 | 4.8 | 101 | |

| Everolimus | 2.5 | 5.8 | 104 | 6.9 | 102 |

| 10 | 3.5 | 102 | 4.6 | 101 | |

| 25 | 2.9 | 101 | 3.9 | 100 | |

| Mycophenolic Acid (µg/mL) | 0.5 | 4.2 | 103 | 5.3 | 101 |

| 2.5 | 2.9 | 101 | 3.8 | 100 | |

| 10 | 2.3 | 100 | 3.1 | 99 |

Data adapted from a validation study of an LC-MS/MS method for immunosuppressants. The low coefficients of variation (CV) and high accuracy demonstrate the robustness of the method using deuterated internal standards.

Table 2: Comparison of a Deuterated Internal Standard (Everolimus-d4) and a Structural Analog (32-desmethoxyrapamycin) for Everolimus Quantification

| Parameter | Deuterated IS (Everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |

| Analytical Recovery at LLOQ | 98.3% - 108.1% | 98.3% - 108.1% |

| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% |

| Slope of Comparison with Reference Method | 0.95 | 0.83 |

| Correlation Coefficient (r) with Reference Method | > 0.98 | > 0.98 |

This table illustrates that while both internal standards can provide acceptable performance, the deuterated standard shows a slope closer to 1.0 when compared to a reference method, indicating better accuracy.

Table 3: Comparison of Interpatient Assay Imprecision for Sirolimus using a Deuterated vs. a Structural Analog Internal Standard

| Internal Standard Type | Interpatient Assay Imprecision (CV%) |

| Deuterated (Sirolimus-d3) | 2.7% - 5.7% |

| Structural Analog (Desmethoxyrapamycin) | 7.6% - 9.7% |

This data clearly shows that the use of a deuterated internal standard significantly reduces the imprecision of the assay across different patient samples, highlighting its superior ability to compensate for matrix effects.[3]

Experimental Protocols: Methodologies for Key Experiments

The successful implementation of deuterated standards relies on well-defined and validated experimental protocols. Below are detailed methodologies for common procedures in bioanalysis.

Sample Preparation: Protein Precipitation for Immunosuppressant Quantification in Whole Blood

This protocol is adapted from a method for the analysis of immunosuppressants in whole blood.[1]

Materials:

-

Whole blood samples, calibrators, and quality controls.

-

Deuterated internal standard working solution (containing deuterated analogs of the target immunosuppressants in a methanol/zinc sulfate solution).

-

Methanol (LC-MS grade).

-

Zinc sulfate solution (0.1 M in water).

-

Microcentrifuge tubes.

-

Vortex mixer.

-

Centrifuge.

Procedure:

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample, calibrator, or quality control.

-

Internal Standard Addition: Add 100 µL of the deuterated internal standard working solution to each tube. The working solution is prepared by mixing methanol and 0.1 M zinc sulfate solution, fortified with the deuterated standards.

-

Protein Precipitation: Vortex the mixture vigorously for 20 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 13,000 x g for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Drug Quantification in Plasma

This protocol provides a general workflow for solid-phase extraction, a common technique for sample clean-up and concentration.

Materials:

-

Plasma samples, calibrators, and quality controls.

-

Deuterated internal standard spiking solution.

-

SPE cartridges (e.g., C18).

-

Conditioning solvent (e.g., Methanol).

-

Equilibration solvent (e.g., Water).

-

Wash solvent (e.g., 5% Methanol in water).

-

Elution solvent (e.g., 90% Methanol in water).

-

SPE vacuum manifold.

-

Nitrogen evaporator.

-

Reconstitution solvent (e.g., mobile phase).

Procedure:

-

Sample Pre-treatment: To 200 µL of plasma, add the deuterated internal standard. Vortex to mix.

-

SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of conditioning solvent through each cartridge.

-

SPE Cartridge Equilibration: Pass 1 mL of equilibration solvent through each cartridge. Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum to slowly draw the sample through the sorbent.

-

Washing: Pass 1 mL of wash solvent through the cartridge to remove interfering substances.

-

Drying: Dry the SPE cartridge under vacuum for 5-10 minutes.

-

Elution: Place clean collection tubes in the manifold. Add 500 µL of elution solvent to the cartridge and slowly elute the analyte and internal standard.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Mandatory Visualizations: Diagrams of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of deuterated standards in mass spectrometry.

References

A Researcher's Guide to Interpreting the Certificate of Analysis for Oleic Acid-d17

Introduction: Oleic Acid-d17 is the deuterated form of oleic acid, a ubiquitous monounsaturated omega-9 fatty acid. In research and development, particularly in pharmaceutical and metabolomics studies, it serves as a critical internal standard for the accurate quantification of its non-labeled counterpart, oleic acid, by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] A Certificate of Analysis (CoA) is the essential document that accompanies this standard, providing a detailed summary of its identity, purity, and quality. For researchers, scientists, and drug development professionals, a comprehensive understanding of this document is paramount for ensuring the validity and accuracy of experimental results.

This technical guide provides an in-depth interpretation of the data presented in a typical CoA for this compound, details the analytical methodologies used for its characterization, and illustrates its practical application.

Section 1: Decoding the Certificate of Analysis - Key Parameters

A CoA for this compound presents several key data points that confirm the quality and identity of the material. These are typically organized into tables summarizing general specifications and the results of specific analytical tests.

General Specifications

This section provides fundamental information about the compound.

| Parameter | Typical Value | Significance |

| Product Name | This compound | Identifies the deuterated analogue of oleic acid. |

| Synonyms | C18:1(9Z)-d17, cis-9-Octadecenoic Acid-d17 | Provides alternative chemical names.[1] |

| CAS Number | 223487-44-3 | A unique identifier for the specific chemical substance.[1] |

| Molecular Formula | C18H17D17O2 | Details the elemental composition, indicating 17 deuterium atoms.[1] |

| Formula Weight | 299.6 g/mol | The mass of one mole of the deuterated compound.[1] |

| Appearance | Colorless to light yellow liquid | A basic physical property check. |

| Formulation | A solution in a specified solvent (e.g., Methyl acetate) | Indicates how the standard is supplied.[1] |

| Storage | -20°C | Critical information for maintaining the stability of the compound. |

Quantitative Analytical Data

This section details the results of rigorous testing to ascertain the purity and structural integrity of the batch.

| Test | Example Specification | Example Result | Interpretation |

| HPLC Purity | Report Result | 99.6 % | Chemical Purity: This value indicates the percentage of the material that is chemically this compound, separate from any other chemical compounds.[2] |

| Mass Spectrometry | Conforms to Structure | M-H: 298.4 | Identity & Mass Confirmation: This confirms the molecular weight. The [M-H]⁻ ion (parent molecule minus a proton) is expected at m/z 298.6 (299.6 - 1.0). The result of 298.4 is within acceptable experimental variance.[2] |

| ¹H NMR | Conforms to Structure | Conforms | Structural Integrity: Confirms that the overall chemical structure is correct and can be used to estimate the degree of deuteration by measuring residual proton signals.[2][3] |

| Isotopic Purity | ≥99% deuterated forms (d1-d17) | Conforms | Isotopic Distribution: This is a crucial and often misunderstood parameter. It does not mean that 99% of the molecules are the fully d17-labeled species. Rather, it signifies that the sum of all molecules containing one or more deuterium atoms (from d1 to d17) constitutes at least 99% of the total material.[1] |

The Critical Distinction: Isotopic Enrichment vs. Species Abundance

For deuterated standards, "purity" has two dimensions: chemical and isotopic. While chemical purity refers to the absence of other compounds, isotopic purity is more complex.

-

Isotopic Enrichment: This refers to the probability (as a percentage) of finding a deuterium atom at any single designated labeling position within the molecule.

-

Species Abundance: This refers to the percentage of the entire population of molecules that have a specific, complete isotopic composition (e.g., the d17 species, d16 species, etc.).

A high isotopic enrichment (e.g., 99% D) at each of the 17 positions does not yield a product where 99% of the molecules are the fully deuterated d17 version. The final product is a statistical distribution of isotopologues.

Relationship between Isotopic Enrichment and Species Abundance.

Section 2: Analytical Methodologies

The data on a CoA is generated using a combination of powerful analytical techniques. A robust characterization ensures the reliability of the standard.

References

Methodological & Application

Application Note: Quantification of Oleic Acid in Biological Matrices using Oleic Acid-d17 as an Internal Standard by LC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleic acid (C18:1), a monounsaturated omega-9 fatty acid, is a fundamental component of lipids in both plants and animals. Its quantification in biological matrices is crucial for research in metabolism, cardiovascular disease, and drug development. Liquid chromatography-mass spectrometry (LC-MS) offers a sensitive and specific method for this analysis. The use of a stable isotope-labeled internal standard, such as Oleic Acid-d17, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of oleic acid in plasma using this compound as an internal standard.

Principle

The method employs a simple protein precipitation and liquid-liquid extraction procedure to isolate fatty acids from the plasma matrix. This compound is spiked into the sample at the beginning of the extraction process to mimic the behavior of the endogenous oleic acid. The extracted fatty acids are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI) mode. Quantification is achieved by monitoring the specific precursor-to-product ion transitions for both oleic acid and this compound in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of oleic acid to that of this compound is used to construct a calibration curve and determine the concentration of oleic acid in the samples.

Experimental Workflow

Caption: Experimental workflow for the quantification of oleic acid.

Protocols

Materials and Reagents

-

Oleic Acid (≥99%)

-

This compound (≥98% isotopic purity)

-

LC-MS grade acetonitrile, methanol, water, and hexane

-

Formic acid (≥98%)

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Preparation of Standard Solutions

-

Oleic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of oleic acid and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the oleic acid stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 10 µg/mL this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

Add 295 µL of acetonitrile containing 1% formic acid to each tube to precipitate proteins.[1]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.[2]

-

Transfer the supernatant to a new tube.

-

Add 500 µL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 1 minute to separate the layers.

-

Transfer the upper hexane layer to a clean tube.

-

Repeat the hexane extraction (step 7-8) and combine the hexane layers.

-

Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90% methanol in water with 0.1% formic acid). Vortex and transfer to an LC autosampler vial.